- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore, Tetrahedron Letters, 2013, 54(40), 5514-5517
Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
- (3-Perylenyl)boronic Acid Pinacol Ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
- 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
- AK157801
- AB0175145
- AX8262339
- ST24042546
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
- SCHEMBL9943513
- Perylene-3-boronic Acid Pinacol Ester
- 950761-81-6
- SY036743
- AKOS024262257
- T3089
- PERYLEN-3-YLBORONIC ACID PINACOL ESTER
- O11116
- AS-69600
- MFCD28098461
-
- MDL: MFCD28098461
- Inchi: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
- InChI Key: RKJWQQVQQVALBZ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1
Computed Properties
- Exact Mass: 378.17900
- Monoisotopic Mass: 378.1791101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 29
- Rotatable Bond Count: 1
- Complexity: 629
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 234.0 to 238.0 deg-C
- PSA: 18.46000
- LogP: 6.03640
- λmax: 451(Toluene)(lit.)
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039024-1g |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$480.76 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3089-1G |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | >97.0%(GC) | 1g |
¥3990.00 | 2024-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 1g |
¥3,505.50 | 2022-06-14 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0210-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 90% | 1g |
$745 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-200mg |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 200mg |
¥778.50 | 2022-06-14 | |
| Chemenu | CM136073-1g |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$434 | 2023-01-09 | |
| abcr | AB474806-200 mg |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane; 97% |
950761-81-6 | 200mg |
€173.90 | 2023-01-08 | ||
| abcr | AB474806-1 g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€393.30 | 2023-07-18 | |
| TRC | T889733-2.5mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T889733-5mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 5mg |
$ 65.00 | 2022-06-02 |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Production Method
Production Method 1
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
Production Method 2
- Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy, Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366
Production Method 3
- Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc., World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
- Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds, Journal of Organic Chemistry, 2019, 84(21), 14354-14359
Production Method 5
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
- Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons, Organic Letters, 2021, 23(12), 4613-4617
Production Method 6
- Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime, Inorganic Chemistry, 2021, 60(24), 19001-19008
Production Method 7
- An efficient synthesis of quaterrylenedicarboximide NIR dyes, Journal of Organic Chemistry, 2007, 72(26), 10243-10246
Production Method 8
- Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates, Frontiers in Chemistry (Lausanne, 2019, 7,
Production Method 9
- Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433
Production Method 10
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
- Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines, Chemistry - A European Journal, 2021, 27(53), 13426-13434
Production Method 11
- Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319
Production Method 12
- Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device, China, , ,
Production Method 13
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
- Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach, Advanced Materials (Weinheim, 2012, 24(5), 681-686
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- Perylene
- Bis(pinacolato)diborane
- Pinacolborane
- 2-(7,12-Dibromo-5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trinden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 3-Bromoperylene
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane: A Comprehensive Overview
The compound with CAS No. 950761-81-6, known as 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, is a highly specialized organic boron compound that has garnered significant attention in the fields of materials science and organic electronics. This molecule combines the structural features of a perylenyl group with a dioxaborolane ring, creating a unique platform for various applications. Recent advancements in synthetic methodologies and materials characterization have further highlighted its potential in next-generation electronic devices.
The perylenyl group in this compound is a polycyclic aromatic hydrocarbon (PAH) derivative that exhibits strong absorption in the visible spectrum due to its extended π-conjugation. This property makes it an attractive candidate for applications in photovoltaic devices and light-emitting diodes (LEDs). The integration of this group with the dioxaborolane ring introduces additional functionalities, such as enhanced stability and tunable electronic properties. Researchers have recently explored the use of this compound in organic field-effect transistors (OFETs), where its unique electronic configuration enables high carrier mobility and excellent device performance.
One of the most promising aspects of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is its ability to act as a versatile building block in supramolecular chemistry. The dioxaborolane ring serves as a coordinating unit that can interact with metal ions or other Lewis acids, facilitating the formation of coordination polymers and metallo-supramolecular architectures. Recent studies have demonstrated that this compound can be used to construct highly ordered nanostructures with potential applications in catalysis and sensing technologies.
In terms of synthesis, the preparation of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the functionalization of perylene derivatives and subsequent coupling reactions to form the dioxaborolane ring. Researchers have recently optimized these reactions by employing transition metal catalysts and green chemistry principles to improve yield and reduce environmental impact.
From an application standpoint, this compound has shown remarkable potential in the development of advanced materials for energy storage systems. Its ability to stabilize redox-active species makes it an ideal candidate for use in lithium-ion batteries and supercapacitors. Recent breakthroughs in nanotechnology have further expanded its utility by enabling the creation of hybrid materials that combine the advantages of organic semiconductors with inorganic nanoparticles.
In conclusion, 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a cutting-edge compound that bridges the gap between organic electronics and materials science. Its unique combination of structural features and functional properties positions it as a key player in the development of next-generation technologies. As research continues to uncover new applications and synthetic strategies for this compound, its impact on various industries is expected to grow significantly.
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